molecular formula C19H26N4O B4755681 N-cyclohexyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

N-cyclohexyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4755681
M. Wt: 326.4 g/mol
InChI Key: VAQFYQDIFFYNLL-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound with potential for various chemical and biological applications due to its unique molecular structure. The research into this compound focuses on its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of triazole derivatives, including those similar to N-cyclohexyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, often involves multistep synthetic routes. One approach for the synthesis of related compounds involves the Dimroth reaction followed by amidation steps (Pokhodylo, Slyvka, & Pavlyuk, 2021). This method provides a flexible pathway for introducing various substituents into the triazole core.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by significant features such as the orientation of the cyclohexyl ring almost perpendicular to the benzene ring, indicative of the spatial arrangement of the molecule's functional groups. For similar compounds, crystallographic analysis reveals interactions within the crystal lattice, such as hydrogen bonding, contributing to the compound's stability (Pokhodylo, Slyvka, & Pavlyuk, 2021).

Chemical Reactions and Properties

Triazole derivatives participate in a variety of chemical reactions, underlining their versatility in organic synthesis. The presence of the triazole ring allows for reactions such as cycloadditions, which are central to constructing complex molecules. These reactions can be influenced by the substituents present on the triazole ring, which can dictate the reactivity and outcomes of the synthetic processes.

Physical Properties Analysis

The physical properties of triazole derivatives like N-cyclohexyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide are influenced by their molecular structure. Properties such as solubility, melting point, and crystallinity can be determined through experimental analysis and are crucial for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of triazole derivatives are characterized by their reactivity towards various reagents. These compounds exhibit a broad spectrum of activity, including antimicrobial properties, as seen in related studies. Their chemical stability, reactivity, and interaction with biological targets are areas of significant interest in research (Arpaci, Şener, Yalcin, & Altanlar, 2002).

Future Directions

The future directions for research on this compound could include studying its synthesis, chemical reactions, mechanism of action, and potential applications. Given the wide range of activities exhibited by similar compounds, it could be of interest in fields such as medicinal chemistry and drug discovery .

properties

IUPAC Name

N-cyclohexyl-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-3-7-17-18(19(24)20-15-8-5-4-6-9-15)21-22-23(17)16-12-10-14(2)11-13-16/h10-13,15H,3-9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQFYQDIFFYNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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